molecular formula C15H20O3 B12544110 (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one CAS No. 652986-77-1

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one

Katalognummer: B12544110
CAS-Nummer: 652986-77-1
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: OXEJQHWJNKAHPE-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one is a chiral compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxyphenylpropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and ®-3-hydroxy-1-phenylpropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    Procedure: The ®-3-hydroxy-1-phenylpropanol is deprotonated by the base, forming an alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction with cyclohexanone, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclopentan-1-one: Similar structure but with a cyclopentanone ring.

    (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cycloheptan-1-one: Similar structure but with a cycloheptanone ring.

    (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclohexanone.

Uniqueness

The unique combination of the cyclohexanone ring and the hydroxyphenylpropoxy group in (3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

652986-77-1

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one

InChI

InChI=1S/C15H20O3/c16-10-9-15(12-5-2-1-3-6-12)18-14-8-4-7-13(17)11-14/h1-3,5-6,14-16H,4,7-11H2/t14-,15+/m0/s1

InChI-Schlüssel

OXEJQHWJNKAHPE-LSDHHAIUSA-N

Isomerische SMILES

C1C[C@@H](CC(=O)C1)O[C@H](CCO)C2=CC=CC=C2

Kanonische SMILES

C1CC(CC(=O)C1)OC(CCO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.